molecular formula C16H15FN2O2 B2609586 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903307-61-8

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2609586
CAS No.: 1903307-61-8
M. Wt: 286.306
InChI Key: KTGHDVCTQGOCGY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetically designed small molecule that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant features, including a fluorinated aromatic ring and a nitrogen-rich azetidine-piperidine hybrid system. The presence of the fluorophenyl group is a common strategy in lead optimization to influence a compound's electronic properties, metabolic stability, and membrane permeability . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug design for introducing conformational constraint and improving the physicochemical profile of lead compounds . Researchers can utilize this molecule as a core scaffold for the design and synthesis of novel compound libraries targeting a range of biological processes. Its structural architecture is particularly relevant for exploring ligands for central nervous system (CNS) targets, given the combination of fluorine and nitrogen-containing heterocycles, which are often associated with blood-brain barrier penetration . Furthermore, the pyridine and azetidine motifs are frequently investigated for their potential in developing agents with antimicrobial and antiviral activities, making this compound a valuable intermediate for such research avenues . This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGHDVCTQGOCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.

    Attachment of the Pyridinyl Ether: The pyridinyl ether moiety can be attached through etherification reactions involving pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Substitution reactions might occur at the fluorophenyl group or the pyridinyl ether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. The fluorinated phenyl group may enhance the compound's interaction with biological targets, potentially leading to apoptosis in tumor cells.
  • Neuroprotective Effects : Research has suggested that derivatives of this compound could possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyridine ring may contribute to its ability to cross the blood-brain barrier.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy in inhibiting microbial growth could be beneficial in developing new antibiotics or antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl or pyridine components can significantly alter biological activity. For instance, varying the electron-withdrawing or electron-donating groups on the aromatic rings can enhance potency or selectivity towards specific biological targets.

Modification TypeEffect on Activity
Electron-withdrawing groups on phenylIncreased potency against cancer cells
Substituents on pyridineEnhanced neuroprotective effects

Case Studies

  • Case Study 1: Anticancer Research
    • A study published in the Journal of Medicinal Chemistry explored analogs of this compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The study highlighted the importance of the fluorine atom in enhancing binding affinity to the target protein involved in cell cycle regulation.
  • Case Study 2: Neuroprotection
    • In a preclinical study, researchers investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegeneration.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Fluorophenyl Position Heterocycle Potential Biological Activity Reference
Target Compound Ethanone-azetidine 2- Pyridin-3-yloxy azetidine Not reported -
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone Ethanone-pyridine 4- Pyridin-3-yl Not reported
(E)-3-(2-Fluorophenyl)-thiazole derivative Ethanone-thiazole 2- Thiazole-pyridylamino Anticancer (kinase inhibition)
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Ethanone-pyridine-pyrrolidine 2- Pyrrolidin-1-yl pyridine Not reported

Table 2: Physicochemical Properties (Hypothetical)

Compound Name Predicted LogP Hydrogen-Bond Acceptors Ring Strain (Azetidine vs. Thiazole)
Target Compound ~2.5 4 High (4-membered azetidine)
(E)-3-(2-Fluorophenyl)-thiazole derivative ~3.0 5 Low (5-membered thiazole)

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound features a fluorophenyl group and a pyridin-3-yloxy azetidine moiety. Its chemical formula is C15H15FN2OC_{15}H_{15}FN_2O, with notable characteristics that influence its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, research on related pyrimidine derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for these derivatives against COX-1 and COX-2 enzymes ranged from 19.45 μM to 42.1 μM, suggesting that modifications in molecular structure can enhance anti-inflammatory potency .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of azetidine derivatives, including those structurally related to This compound . For example, compounds exhibiting similar structural motifs were tested on MCF-7 breast cancer cells, showing IC50 values as low as 8nM8\,nM, indicating potent antiproliferative effects . These findings suggest that the compound may interact with cellular pathways involved in cancer cell proliferation.

The biological activity of This compound is hypothesized to involve modulation of specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. The presence of the pyridine ring is particularly noteworthy as it may enhance binding affinity and selectivity towards these targets.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of azetidine derivatives:

  • Study on Anti-inflammatory Activity : A study evaluated a series of azetidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of azetidine-containing compounds against various cancer cell lines, demonstrating that structural modifications could lead to enhanced activity against resistant cancer types .

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